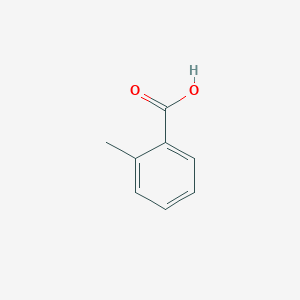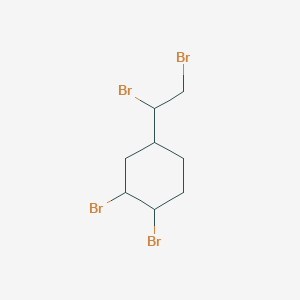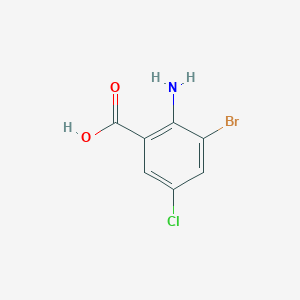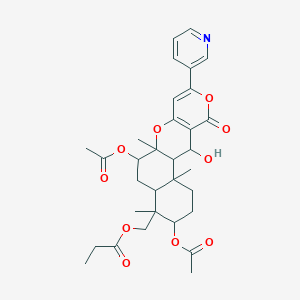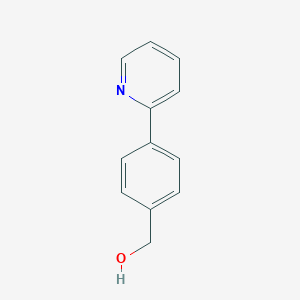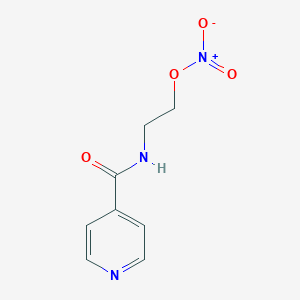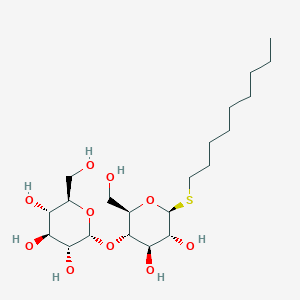![molecular formula C12H11N3 B127665 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) CAS No. 143262-50-4](/img/structure/B127665.png)
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) is a complex polycyclic compound characterized by its unique structure, which includes multiple nitrogen atoms and conjugated double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
科学研究应用
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene: Another polycyclic compound with similar structural features but different ring sizes and nitrogen positions.
2,4,6-Triazabicyclo[3.3.0]octane: A smaller polycyclic compound with three nitrogen atoms, used in various chemical applications.
Uniqueness
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) is unique due to its specific arrangement of nitrogen atoms and conjugated double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
143262-50-4 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC 名称 |
2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene |
InChI |
InChI=1S/C12H11N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-6,8-9H,7H2,(H,13,14) |
InChI 键 |
FKUVHYKSJPLKPX-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1N3C4=CC=CC=C4N=C3N2 |
手性 SMILES |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
规范 SMILES |
C1C2C=CC1N3C4=CC=CC=C4NC3=N2 |
同义词 |
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


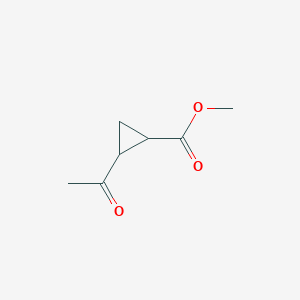
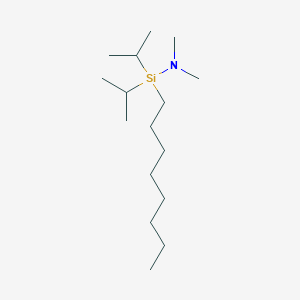

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
